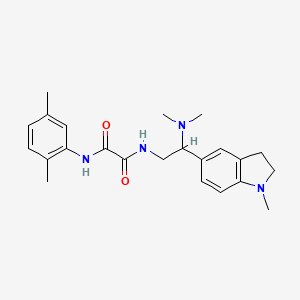

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2,5-dimethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-15-6-7-16(2)19(12-15)25-23(29)22(28)24-14-21(26(3)4)17-8-9-20-18(13-17)10-11-27(20)5/h6-9,12-13,21H,10-11,14H2,1-5H3,(H,24,28)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHWGVKZZCXEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C23H30N4O2

- Molecular Weight : Approximately 394.52 g/mol

The structure includes a dimethylamino group, an indoline moiety, and an oxalamide linkage, which are significant for its biological interactions.

The biological activity of this compound is primarily associated with its interaction with specific molecular targets in biological systems. These targets may include:

- Enzymes : The compound may act as an inhibitor or modulator of enzymatic activity.

- Receptors : Potential interactions with neurokinin receptors and other signaling pathways could influence cellular responses.

Preliminary studies suggest that it may exhibit protective effects against cellular stressors, particularly in pancreatic β-cells, which are crucial in diabetes management.

In Vitro Studies

Research has demonstrated that compounds with oxalamide structures often exhibit various biological activities. For instance, a related study highlighted the protective effects of similar compounds on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. These compounds showed significant improvement in cell viability with EC50 values indicating potency:

| Compound | Max Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

This suggests that this compound may have comparable protective effects against ER stress-induced apoptosis in β-cells.

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of oxalamide derivatives. One notable finding indicated that modifications to the oxalamide structure can significantly enhance biological activity:

- Compound Variations : Modifications such as changing aromatic substituents or introducing different functional groups can lead to enhanced potency and selectivity for specific targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | Indole core, dimethylamino group | Selective 5-HT(1F) receptor agonist |

| N-[2-(1-methylindol-3-yl)ethyl]-3-oxobutyramide | Indole core, ethyl-amide linkage | Potential antifungal agent |

| SR141716A | Piperidine ring | CB1 cannabinoid receptor antagonist |

These comparisons highlight the distinct features of this compound that may confer unique therapeutic potentials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the oxalamide class, which is less common in clinical oncology compared to widely used antimetabolites like 5-fluorouracil (5-FU) (). Below is a comparative analysis with key analogues:

Key Findings from Literature

- 5-Fluorouracil (5-FU) : As a pyrimidine analogue, 5-FU disrupts DNA/RNA synthesis and is widely used for colorectal, breast, and head/neck cancers. However, its severe toxicity (e.g., myelosuppression) necessitates prodrug strategies to improve selectivity (). In contrast, oxalamide derivatives like the target compound may offer improved tolerability due to structural differences, though efficacy data are lacking .

- Other Oxalamides : Compounds such as N-(2,6-dimethylphenyl)-N'-oxalylglycine demonstrate moderate kinase inhibitory activity but lack the dimethylindolinyl substitution seen in the target molecule, which could enhance blood-brain barrier penetration or receptor affinity.

Mechanistic and Pharmacokinetic Insights

- The dimethylamino group in the target compound may enhance solubility and bioavailability compared to non-polar analogues.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide?

The synthesis involves multi-step reactions, including amide coupling and functional group protection/deprotection. Key steps include:

- Stepwise condensation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for oxalamide bond formation under anhydrous conditions .

- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane enhance reaction homogeneity and intermediate stability .

- Purification : Employ flash chromatography or recrystallization to isolate the final product with ≥95% purity .

Troubleshooting : Low yields (<50%) may result from competing side reactions; monitor via TLC and adjust stoichiometry of amine precursors .

Advanced: How can researchers resolve contradictory bioactivity data reported for oxalamide analogs in kinase inhibition assays?

Contradictions often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Methodological solutions include:

- Standardized protocols : Use fixed ATP levels (e.g., 1 mM) and validate against control inhibitors (e.g., staurosporine) .

- Kinase profiling : Screen across multiple isoforms (e.g., PKC, CDK2) to identify selectivity patterns .

- Data normalization : Apply Z-score analysis to account for inter-lab variability in IC50 values .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : Analyze ¹H/¹³C NMR peaks for diagnostic signals (e.g., dimethylamino protons at δ 2.2–2.5 ppm; indoline aromatic protons at δ 6.7–7.3 ppm) .

- LC-MS : Confirm molecular weight ([M+H]+ expected at m/z 435.2) and check for impurities (<2%) .

- X-ray crystallography : Resolve stereochemistry at the chiral center (C2) if racemization is suspected during synthesis .

Advanced: What in silico approaches are effective for predicting the pharmacokinetic profile of this compound?

- ADMET prediction : Use tools like SwissADME to estimate logP (~3.5), solubility (<0.1 mg/mL), and CYP450 inhibition risks .

- Molecular dynamics (MD) simulations : Model blood-brain barrier penetration using lipid bilayer systems (e.g., POPC membranes) .

- Metabolite prediction : Employ GLORYx to identify potential Phase I oxidation sites (e.g., dimethylamino demethylation) .

Basic: How should researchers design initial biological screening assays for this compound?

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure .

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive pathogens (e.g., S. aureus ATCC 29213) .

- Dose range : Test 0.1–100 µM concentrations with DMSO controls (<0.1% v/v) .

Advanced: What strategies mitigate off-target effects in cellular models for this compound?

- CRISPR-Cas9 knockout : Validate target specificity by deleting putative receptors (e.g., GPCRs) in HEK293 cells .

- Proteome profiling : Use affinity pull-down assays with biotinylated analogs and mass spectrometry .

- Transcriptomic analysis : Compare RNA-seq data from treated vs. untreated cells to identify dysregulated pathways .

Basic: How can solubility challenges be addressed in formulation studies?

- Co-solvent systems : Use PEG-400/water (30:70) or cyclodextrin complexes to enhance aqueous solubility .

- Salt formation : Explore hydrochloride salts of the dimethylamino group to improve crystallinity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Advanced: What mechanistic studies are recommended to elucidate its anti-proliferative activity?

- Cell cycle analysis : Perform flow cytometry with PI staining to assess G1/S arrest .

- Apoptosis assays : Measure caspase-3/7 activation via fluorescent substrates (e.g., Ac-DEVD-AMC) .

- Kinase activity profiling : Use PamStation®12 for high-throughput kinase inhibition screening .

Basic: What are the storage conditions to ensure compound stability?

- Short-term : Store at –20°C in amber vials under argon to prevent oxidation .

- Long-term : Lyophilize and keep at –80°C with desiccants (e.g., silica gel) .

- Stability monitoring : Conduct HPLC every 6 months to detect degradation (<5% over 2 years) .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

- Substituent variation : Replace 2,5-dimethylphenyl with electron-deficient aryl groups (e.g., 4-CF3) to enhance target binding .

- Scaffold hopping : Compare with indole- or quinoline-based oxalamides to assess rigidity effects .

- 3D-QSAR modeling : Generate CoMFA models using IC50 data from analogs to predict potency gains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.